cis-4-(Chloroacetyl)-2,6-dimethylmorpholine CAS number and properties
cis-4-(Chloroacetyl)-2,6-dimethylmorpholine CAS number and properties
Technical Monograph: cis-4-(Chloroacetyl)-2,6-dimethylmorpholine
Executive Summary
cis-4-(Chloroacetyl)-2,6-dimethylmorpholine (CAS 379254-90-7) serves as a specialized electrophilic building block in medicinal chemistry.[1] It functions primarily as a "linker pharmacophore," enabling the covalent attachment of the lipophilic cis-2,6-dimethylmorpholine moiety—a structural motif critical for the efficacy of antifungal agents like Amorolfine .[1] Unlike simple morpholine derivatives, the cis-2,6-dimethyl substitution pattern imparts specific steric constraints and metabolic stability, influencing the binding affinity of downstream APIs (Active Pharmaceutical Ingredients) to targets such as sterol
Chemical Identity & Physicochemical Profile
This compound acts as an alkylating agent due to the reactivity of the
| Property | Data / Specification |
| IUPAC Name | 2-Chloro-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one |
| Common Name | cis-4-(Chloroacetyl)-2,6-dimethylmorpholine |
| CAS Number | 379254-90-7 (Specific isomer) (Related: 6485-55-8 for amine precursor) |
| Molecular Formula | C |
| Molecular Weight | 191.66 g/mol |
| Appearance | Viscous colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~110–115 °C at 0.5 mmHg (Predicted/Analogous) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Limited solubility in water |
| Key Functional Group |
Structural Integrity Note: The cis-configuration (meso compound) is thermodynamically preferred over the trans-isomer.[1] In the cis-form, both methyl groups occupy equatorial positions in the chair conformation, maximizing stability.[1] Synthesis must start from pure cis-2,6-dimethylmorpholine to avoid difficult diastereomeric separations later.[1]
Synthetic Route & Process Chemistry
The synthesis is a classic Schotten-Baumann acylation.[1] The causality here is controlled temperature management: the reaction is highly exothermic, and lack of cooling results in the formation of bis-acylated impurities or hydrolysis of the acyl chloride.[1]
Core Synthesis Protocol
Objective: Selective N-acylation of cis-2,6-dimethylmorpholine.
Reagents:
-
Substrate: cis-2,6-Dimethylmorpholine (1.0 eq)[1]
-
Reagent: Chloroacetyl chloride (1.1 eq)[1]
-
Base: Triethylamine (TEA) or K
CO (1.2 eq) to scavenge HCl.[1] -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[1]
Step-by-Step Workflow:
-
Preparation: Charge a reactor with cis-2,6-dimethylmorpholine and TEA in DCM under N
atmosphere. Cool to 0–5 °C .[1] -
Addition: Add Chloroacetyl chloride dropwise over 60 minutes. Critical: Maintain internal temperature <10 °C to prevent polymerization of the acyl chloride.[1]
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours. Monitor by TLC (SiO
; EtOAc/Hexane 1:1) or GC-MS.[1] -
Quench & Workup: Quench with ice-cold water. Separate the organic layer.[1][2] Wash with 1N HCl (to remove unreacted amine) followed by saturated NaHCO
and brine.[1] -
Isolation: Dry over MgSO
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via short-path distillation (high vacuum) or silica gel chromatography.[1]
Process Visualization (DOT)
Caption: Figure 1. Controlled N-acylation workflow ensuring retention of cis-stereochemistry.
Mechanistic Utility in Drug Design
This molecule acts as a "warhead" or linker in two primary drug discovery contexts:
A. Synthesis of Amorolfine Analogs
While industrial Amorolfine synthesis often utilizes reductive amination, the chloroacetyl route provides a modular pathway for creating Amorolfine analogs .[1]
-
Mechanism: The chlorine atom is a good leaving group. A nucleophile (e.g., a thiophenol or a secondary amine) attacks the
-carbon via an S 2 mechanism.[1] -
Pharmacophore Retention: The resulting molecule retains the cis-2,6-dimethylmorpholine headgroup, which mimics the carbocationic high-energy intermediate in the sterol biosynthesis pathway, inhibiting the
-reductase enzyme.[1]
B. Heterocyclic Derivatization
It is frequently used to tether the morpholine ring to benzothiazoles or oxadiazoles to improve solubility and pharmacokinetic profiles of lipophilic scaffolds.[1]
Reactivity Pathway (DOT)[1]
Caption: Figure 2. Divergent reactivity pathways. Path B is the standard route for library generation.
Handling & Safety (HSE)
As an
-
Skin/Eye Contact: Potent irritant and potential sensitizer. The chloroacetyl group can alkylate cysteine residues in skin proteins, leading to allergic contact dermatitis.[1]
-
Inhalation: Low volatility reduces risk compared to chloroacetyl chloride, but aerosols are toxic.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (slow hydrolysis to chloroacetic acid).
Self-Validating Safety Check: Before scaling up, perform a "drop test" of the reaction mixture into water. If the pH drops rapidly below 3, unreacted chloroacetyl chloride is present, requiring longer reaction times or additional base quenching before workup.[1]
References
-
Amorolfine Structure & Activity: Polak, A. (1988).[1] "Mode of action of morpholine derivatives." Annals of the New York Academy of Sciences, 544(1), 221-228.[1] Link
-
Synthesis of Morpholine Derivatives: Sameaa, J. K., & Ahlam, J. H. (2016).[1] "Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives." Journal of Chemical and Pharmaceutical Research, 8(4), 1260-1268.[1] Link
-
CAS Registry Data: PubChem Compound Summary for CAS 379254-90-7 (2-Chloro-1-(2,6-dimethylmorpholino)ethanone). Link
-
Parent Amine Safety: Fisher Scientific Safety Data Sheet for cis-2,6-Dimethylmorpholine (CAS 6485-55-8).[1] Link[1]
